N-(4-bromo-3-methylphenyl)cyclobutanecarboxamide
Description
N-(4-Bromo-3-methylphenyl)cyclobutanecarboxamide is a synthetic carboxamide derivative featuring a cyclobutane ring attached to a 4-bromo-3-methylphenyl group via an amide linkage. These analogs share the same aryl substituent (4-bromo-3-methylphenyl) but differ in the carboxamide moiety (pyrazine vs. cyclobutane). This comparison will focus on substituent effects, pharmacological properties, and synthetic strategies inferred from the evidence, highlighting parallels and distinctions with the cyclobutane variant .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8-7-10(5-6-11(8)13)14-12(15)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBDGPSPUZNVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)cyclobutanecarboxamide typically involves the reaction of 4-bromo-3-methylaniline with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.
Major Products
Substitution Reactions: Products include azides, nitriles, or other substituted derivatives.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacokinetic and ADME Properties
Key ADME parameters for pyrazine-2-carboxamide derivatives (Table 1) suggest favorable drug-like properties:
| Parameter | 5a/5b (Pyrazine) | Hypothetical Cyclobutane Analog |
|---|---|---|
| Lipinski’s Rule of Five | Compliant | Likely compliant |
| GI Absorption | High (54.88) | Moderate (predicted) |
| BBB Permeability | Yes | Likely reduced (steric hindrance) |
| TPSA (Ų) | ~70 | Lower (~50–60) |
| LogP (MLOGP) | ~2.5 | Higher (~3.0–3.5) |
- Rationale: The cyclobutane ring’s lower polarity (vs. pyrazine) may increase lipophilicity (higher LogP) and reduce BBB permeability. However, compliance with Lipinski’s rules is expected due to its small molecular weight (<500 Da) and ≤5 hydrogen bond donors/acceptors .
Molecular Docking and Binding Interactions
Data Tables
Table 1. Comparative ADME Parameters
| Compound Type | GI Absorption (%) | BBB Permeability | TPSA (Ų) | LogP |
|---|---|---|---|---|
| Pyrazine-2-carboxamide | 54.88 | Yes | 70 | 2.5 |
| Cyclobutanecarboxamide | ~40–50 (predicted) | No (predicted) | 50–60 | 3.0–3.5 |
Key Research Findings and Limitations
- The 4-bromo-3-methylphenyl group consistently enhances antibacterial activity across analogs by promoting hydrophobic interactions and halogen bonding .
- Limitations : Direct experimental data for the cyclobutane variant are absent in the evidence. Predictions are extrapolated from structural analogs and computational models.
Biological Activity
N-(4-bromo-3-methylphenyl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Overview of the Compound
- Chemical Structure : this compound has the molecular formula C12H16BrN and features a cyclobutanecarboxamide moiety attached to a 4-bromo-3-methylphenyl group.
- Synthesis : The compound can be synthesized through the reaction of 4-bromo-3-methylbenzyl chloride with cyclobutanamine in the presence of bases like sodium hydroxide or potassium carbonate, typically in organic solvents such as dichloromethane or toluene under reflux conditions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in non-small cell lung cancer (NSCLC) and ovarian cancer models. The proposed mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .
The exact mechanism of action for this compound remains under investigation, but it is believed to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell metabolism.
- Receptor Modulation : It potentially binds to receptors that regulate cell growth and apoptosis, leading to altered cellular responses.
Case Study 1: Anticancer Activity in NSCLC
A study published in 2024 evaluated the efficacy of this compound against NSCLC cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed apoptosis confirmed by flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for various strains, showing promising results with MIC values ranging from 5 to 15 µg/mL. These findings suggest its potential as a broad-spectrum antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains a cyclobutane ring and bromo group | Antimicrobial, anticancer |
| N-(4-methylphenyl)cyclobutanecarboxamide | Lacks bromine substituent | Limited biological activity |
| N-(3-bromo-4-methylphenyl)cyclobutanecarboxamide | Similar structure but different substitution | Varies; specific studies needed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
